molecular formula C20H19ClSi B15075129 (1-Chloroethyl)triphenylsilane

(1-Chloroethyl)triphenylsilane

Cat. No.: B15075129
M. Wt: 322.9 g/mol
InChI Key: NYKXRPPIAOSBTK-UHFFFAOYSA-N
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Description

(1-Chloroethyl)triphenylsilane is an organosilicon compound with the molecular formula C20H19ClSi. It is a derivative of triphenylsilane where one of the hydrogen atoms is replaced by a 1-chloroethyl group. This compound is of interest in organic synthesis and materials science due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Chloroethyl)triphenylsilane can be synthesized through various methods. One common approach involves the reaction of triphenylsilane with 1-chloroethane in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Chloroethyl)triphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Chloroethyl)triphenylsilane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various organosilicon compounds.

    Biology: Employed in the study of silicon-based biochemistry and potential biomedical applications.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1-Chloroethyl)triphenylsilane involves its reactivity with various nucleophiles and electrophiles. The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups. This reactivity is attributed to the electron-withdrawing effect of the chlorine atom, which makes the silicon center more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • (1-Cyclohexenyl)triphenylsilane
  • Dichloromethyl)triphenylsilane
  • (Diphenylmethyl)triphenylsilane
  • (Pentachlorophenyl)triphenylsilane
  • (Methylsulfonyl)triphenylsilane
  • (Diphenylmethoxy)triphenylsilane
  • (1-Propen-1-yl)triphenylsilane
  • (Phenoxy)triphenylsilane
  • (Allyloxy)triphenylsilane
  • Pentamethylenebis(triphenylsilane)

Uniqueness

(1-Chloroethyl)triphenylsilane is unique due to the presence of the 1-chloroethyl group, which imparts distinct reactivity compared to other triphenylsilane derivatives. This makes it particularly useful in specific synthetic applications where selective substitution or reduction is desired .

Properties

Molecular Formula

C20H19ClSi

Molecular Weight

322.9 g/mol

IUPAC Name

1-chloroethyl(triphenyl)silane

InChI

InChI=1S/C20H19ClSi/c1-17(21)22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3

InChI Key

NYKXRPPIAOSBTK-UHFFFAOYSA-N

Canonical SMILES

CC([Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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